7-Bromo-6-methylbenzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The unique positioning of the bromine atom at the 7th position and a methyl group at the 6th position on the benzofuran framework imparts distinct chemical properties and potential biological activities to this compound. Benzofurans are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science, making compounds like 7-bromo-6-methylbenzofuran valuable in various research domains.
7-Bromo-6-methylbenzofuran can be classified as a halogenated heterocyclic compound. It is derived from benzofuran through electrophilic aromatic substitution methods, where bromine is introduced to the compound's structure. The compound is typically synthesized in laboratory settings or industrially produced through optimized processes that ensure high yield and purity.
The synthesis of 7-bromo-6-methylbenzofuran primarily involves bromination of 6-methylbenzofuran. Common methods include:
The molecular formula for 7-bromo-6-methylbenzofuran is C_10H_8BrO. Its structure features:
This specific arrangement influences its reactivity and interaction with biological systems.
7-Bromo-6-methylbenzofuran can undergo various chemical reactions, including:
The mechanism of action for 7-bromo-6-methylbenzofuran primarily revolves around its interactions with biological targets. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in various biochemical pathways. Studies suggest potential applications in drug development due to its ability to interact with cellular targets involved in disease processes, particularly in cancer research .
7-Bromo-6-methylbenzofuran exhibits distinctive physical properties:
Chemical properties include its reactivity profile as described previously, with notable stability under standard laboratory conditions but susceptibility to oxidation and reduction reactions depending on the reagents used .
7-Bromo-6-methylbenzofuran has several applications across various fields:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system that confers versatile physicochemical properties and diverse bioactivities. This heterocyclic nucleus serves as a structural foundation for numerous natural products and synthetic compounds exhibiting pharmacological potential, particularly in oncology and infectious disease research. Within this chemical class, 7-Bromo-6-methylbenzofuran (CAS 1427368-03-3) emerges as a structurally optimized lead compound. Its molecular formula $C9H7BrO$ (MW 211.06) features bromine at the C7 position and a methyl group at C6, creating distinct electronic and steric properties that enhance target interactions [4] [7]. The compound’s SMILES notation (CC1=CC=C2C=COC2=C1Br) and InChIKey (NYPDKDDGBLICHN-UHFFFAOYSA-N) provide unique identifiers essential for cheminformatics and database curation [7]. As summarized in Table 1, this derivative exemplifies strategic functionalization of the benzofuran core to optimize drug-like properties.
Table 1: Chemical Identifiers for 7-Bromo-6-methylbenzofuran
Property | Identifier |
---|---|
CAS Registry Number | 1427368-03-3 |
Molecular Formula | C₉H₇BrO |
Molecular Weight | 211.06 g/mol |
SMILES | CC1=CC=C2C=COC2=C1Br |
InChIKey | NYPDKDDGBLICHN-UHFFFAOYSA-N |
IUPAC Name | 7-bromo-6-methyl-1-benzofuran |
Halogenation, particularly bromination, profoundly enhances the biological profile of benzofuran scaffolds through multiple mechanisms:
Bioisosteric Optimization: Bromine’s size and electronegativity (Pauling electronegativity = 2.96) permit optimal van der Waals contacts with hydrophobic enzyme pockets. This effect is exemplified by the Polo-like kinase 1 (PLK1) inhibitor MCC1019—a bromomethyl-substituted benzofuran—which achieves selective inhibition (IC₅₀ = 16.4 μM) via halogen bonding with Trp414 and His538 residues in the PLK1 polo-box domain, disrupting cancer cell replication [2] [6].
Anticancer Potency Enhancement: Systematic SAR studies demonstrate that brominated benzofurans exhibit up to 100-fold increases in cytotoxic activity compared to non-halogenated analogs. Compound BM7 (a brominated benzofuran derivative) reduces tumor burden in chronic myeloid leukemia xenografts at non-toxic concentrations by promoting caspase-mediated apoptosis and modulating interleukin-6 (IL-6) signaling pathways [6]. This compound demonstrates IC₅₀ values of 1–5 μM against leukemia (K562, HL-60) and cervical cancer (HeLa) cells while sparing normal endothelial cells (HUVEC), highlighting its therapeutic selectivity [2] [6].
Molecular Recognition: Bromine’s polarizability enables "halogen bonding" – a non-covalent interaction where bromine acts as an electrophile toward nucleophilic protein residues (e.g., carbonyl oxygens, amine nitrogens). This interaction rigidifies ligand-target complexes, as observed in 5-chlorobenzofuran-2-carboxamides that induce apoptosis via allosteric modulation of cannabinoid receptor CB1 [2].
Table 2: Anticancer Activities of Representative Brominated Benzofuran Derivatives
Compound | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
---|---|---|---|
MCC1019 | PLK1 PBD | 16.4 μM | [2] |
BM7 | K562 leukemia | 1–5 μM | [6] |
Compound 1* | K562/HL60 leukemia | 5 μM/0.1 μM | [2] |
Compound 3† | MCF-7 breast cancer | 0.7 μM (GI₅₀) | [2] |
1-(5,6-dimethoxy-3-methyl-1-benzofuran-2-yl)-2-(4-bromophenyl)ethanone; †5-Chlorobenzofuran-2-carboxamide derivative
The position and steric environment of bromine atoms critically determine the pharmacological efficacy of benzofuran derivatives through:
Regiochemical Influence: Electrophilic bromination kinetics reveal that electron-rich positions on alkyl/alkoxybenzenes exhibit distinct reactivity patterns: para-bromination of alkoxybenzenes follows the reactivity order tert-butoxy < ethoxy < isopropoxy. Steric hindrance from branched alkyl chains (e.g., tert-butyl) attenuates electronic activation, reducing bromination rates by 2.3-fold compared to linear analogs [3]. In benzofurans, C6/C7 positions are intrinsically activated for electrophilic substitution, explaining the prevalence of 6- or 7-bromo derivatives like 7-bromo-6-methylbenzofuran as stable synthetic targets [4] [7].
Steric and Electronic Modulation: Quantum chemical calculations demonstrate that bromine’s +σ* orbital interacts optimally with Lewis basic residues when positioned ortho to hydrogen-bond acceptors. This configuration creates synergistic binding motifs that enhance target affinity, as observed in MRP1 radiotracers like 6-bromo-7-[¹¹C]methylpurine where bromine facilitates glutathione conjugation and transporter recognition [8]. Hirshfeld charge analyses further correlate bromine’s σ-hole potential with bioactivity—higher positive surface charge density correlates with increased cytotoxic potency in leukemia models [3].
Metabolic Stabilization: Bromine’s lower oxidation potential compared to hydrogen reduces susceptibility to cytochrome P450-mediated metabolism. This prolongs the plasma half-life of brominated benzofurans like BM7, enabling sustained target engagement in vivo without structural degradation at the bromination site [6].
Table 3: Bromination Kinetics and Steric Effects in Aromatic Systems
Substituent | Relative Bromination Rate (k_rel) | Dominant Effect |
---|---|---|
Ethoxy | 1.00 (reference) | Electronic |
Isopropoxy | 0.87 | Steric attenuation |
tert-Butoxy | 0.43 | Severe steric hindrance |
Methyl | 0.95 | Electronic |
tert-Butyl | 0.38 | Severe steric hindrance |
Data derived from electrophilic substitution studies in aqueous systems [3]
The strategic incorporation of bromine at C7 in 6-methylbenzofuran thus represents a rational drug design approach to synergize steric accessibility, electronic activation, and metabolic stability—attributes indispensable for advanced lead optimization in oncology-focused medicinal chemistry.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5